Cas no 60978-27-0 (methyl(2R,4R)-4-(methylamino)pentan-2-ylamine)

Methyl(2R,4R)-4-(methylamino)pentan-2-ylamine is a chiral diamine compound characterized by its stereospecific (2R,4R) configuration, which lends itself to applications in asymmetric synthesis and catalysis. The presence of two amine functionalities enhances its utility as a ligand or building block in pharmaceutical and fine chemical synthesis. Its rigid, branched structure contributes to high selectivity in metal coordination and enantioselective reactions. The compound’s stability under standard conditions and compatibility with common organic solvents further support its use in complex synthetic pathways. Its well-defined stereochemistry makes it valuable for producing optically active intermediates with precise control over molecular architecture.
methyl(2R,4R)-4-(methylamino)pentan-2-ylamine structure
60978-27-0 structure
Product name:methyl(2R,4R)-4-(methylamino)pentan-2-ylamine
CAS No:60978-27-0
MF:C7H18N2
MW:130.231
CID:4064273

methyl(2R,4R)-4-(methylamino)pentan-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pentanediamine, N,N'-dimethyl-, (R*,R*)-
    • methyl(2R,4R)-4-(methylamino)pentan-2-ylamine

methyl(2R,4R)-4-(methylamino)pentan-2-ylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26866213-1.0g
methyl[(2R,4R)-4-(methylamino)pentan-2-yl]amine
60978-27-0
1.0g
$0.0 2023-01-30
Enamine
EN300-26866213-1g
methyl[(2R,4R)-4-(methylamino)pentan-2-yl]amine
60978-27-0
1g
$0.0 2023-09-11

Additional information on methyl(2R,4R)-4-(methylamino)pentan-2-ylamine

Methyl(2R,4R)-4-(Methylamino)pentan-2-ylamine: An Overview of CAS No. 60978-27-0

Methyl(2R,4R)-4-(methylamino)pentan-2-ylamine (CAS No. 60978-27-0) is a chiral compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2R,4R)-N-methyl-4-(methylamino)pentan-2-amine, is characterized by its unique stereochemistry and functional groups, which contribute to its potential as a building block for the synthesis of complex molecules and drug candidates.

The chemical structure of methyl(2R,4R)-4-(methylamino)pentan-2-ylamine consists of a five-carbon backbone with two chiral centers at the C-2 and C-4 positions. The presence of these chiral centers imparts enantiomeric purity to the molecule, which is crucial for its use in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. The primary amine and methylamine functionalities provide multiple points for chemical modification, making this compound a versatile intermediate in organic synthesis.

Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral amines like methyl(2R,4R)-4-(methylamino)pentan-2-ylamine in the design and synthesis of novel drugs. For instance, studies have shown that chiral amines can significantly influence the pharmacological properties of drug candidates, including their potency, selectivity, and bioavailability. This has led to increased interest in developing efficient synthetic routes for these compounds.

In terms of synthetic methods, several approaches have been reported for the preparation of methyl(2R,4R)-4-(methylamino)pentan-2-ylamine. One notable method involves the asymmetric hydrogenation of an appropriate prochiral substrate using chiral catalysts. This approach has been optimized to achieve high enantiomeric excess (ee) values, ensuring that the desired enantiomer is produced with high purity. Another method involves the use of organocatalytic processes, which offer advantages such as mild reaction conditions and operational simplicity.

The biological activity of methyl(2R,4R)-4-(methylamino)pentan-2-ylamine has also been a subject of recent research. Studies have indicated that this compound can act as a modulator of various biological pathways, making it a potential lead compound for drug discovery. For example, it has been shown to exhibit activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a therapeutic agent in this area.

Furthermore, the use of methyl(2R,4R)-4-(methylamino)pentan-2-ylamine in combinatorial chemistry has opened new avenues for drug discovery. Combinatorial libraries generated from this compound have been screened for various biological activities, leading to the identification of several promising hits with potential therapeutic applications. These findings underscore the importance of chiral amines in modern drug discovery and development.

In addition to its applications in medicinal chemistry, methyl(2R,4R)-4-(methylamino)pentan-2-ylamine has also found use in other areas such as materials science and catalysis. Its unique stereochemistry and functional groups make it an attractive candidate for the design of chiral catalysts and ligands used in asymmetric synthesis. Recent studies have demonstrated that chiral amines can enhance the efficiency and selectivity of catalytic processes, leading to improved yields and reduced environmental impact.

The safety profile of methyl(2R,4R)-4-(methylamino)pentan-2-ylamine is another important aspect to consider. While detailed toxicological data may vary depending on specific applications and exposure routes, general guidelines suggest that proper handling and storage practices should be followed to ensure safe use. Researchers working with this compound are advised to consult relevant safety data sheets (SDS) and adhere to standard laboratory safety protocols.

In conclusion, methyl(2R,4R)-4-(methylamino)pentan-2-ylamine (CAS No. 60978-27-0) is a versatile chiral amine with significant potential in various scientific and industrial applications. Its unique stereochemistry and functional groups make it an invaluable intermediate in organic synthesis and a promising lead compound for drug discovery. Ongoing research continues to uncover new applications and optimize synthetic methods for this important chemical entity.

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